
1,2-di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
181 (Delta9-Trans) PC, 1,2-dielaidoyl-sn-glycero-3-phosphocholine, powder: is a synthetic lipid derivative with a phosphocholine backbone. It consists of two 18-carbon fatty acid chains, each having one trans double bond at the 9th carbon. This compound is an isomeric glycerophosphocholine and is used in various scientific research applications, particularly in the study of lipid bilayers and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18:1 (Delta9-Trans) PC involves the esterification of glycerol with elaidic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of 18:1 (Delta9-Trans) PC follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The product is then subjected to rigorous quality control measures, including HPLC purification and stability testing, to ensure consistency and reliability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 18:1 (Delta9-Trans) PC can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using agents such as sodium borohydride, which targets the double bonds to form saturated fatty acid chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Sodium borohydride; conducted under mild conditions to prevent degradation of the lipid backbone.
Substitution: Various nucleophiles; reactions are often performed in organic solvents like chloroform or methanol.
Major Products:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Modified phosphocholine derivatives with altered head group functionalities.
Scientific Research Applications
Drug Delivery Systems
Liposomal Formulations
Dioleoyl phosphatidylcholine is a key component in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs. These liposomes enhance the bioavailability and stability of therapeutic agents.
- Table 1: Liposomal Formulations Using Dioleoyl Phosphatidylcholine
Biomedicine
Cell Membrane Studies
Dioleoyl phosphatidylcholine is often used in studies examining cell membranes due to its similarity to natural phospholipids found in biological membranes. It helps researchers understand membrane dynamics and interactions.
- Case Study: Membrane Fluidity
Research has shown that incorporating dioleoyl phosphatidylcholine into model membranes increases fluidity, which is critical for membrane protein function and cellular signaling pathways. This property has implications for drug design targeting membrane proteins.
Antimicrobial Activity
Studies have demonstrated that dioleoyl phosphatidylcholine exhibits antimicrobial properties when used in formulations aimed at combating bacterial infections.
- Table 2: Antimicrobial Efficacy of Dioleoyl Phosphatidylcholine
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Material Science
Nanoparticle Stabilization
Dioleoyl phosphatidylcholine is utilized to stabilize nanoparticles in various applications, including drug delivery and imaging.
- Case Study: Stabilization of Gold Nanoparticles
A study demonstrated that dioleoyl phosphatidylcholine-coated gold nanoparticles showed enhanced stability in physiological conditions, making them suitable for biomedical applications such as imaging and targeted therapy.
Mechanism of Action
The mechanism of action of 18:1 (Delta9-Trans) PC involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. The trans double bonds in the fatty acid chains create a more rigid structure compared to their cis counterparts, affecting the overall dynamics of the membrane. This rigidity can enhance the stability of liposomes and vesicles, making them more effective for drug delivery .
Molecular Targets and Pathways:
Membrane Proteins: The compound interacts with membrane proteins, modulating their activity and function.
Comparison with Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): This compound has cis double bonds in the fatty acid chains, resulting in a more fluid membrane structure compared to 18:1 (Delta9-Trans) PC.
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): A saturated phospholipid with no double bonds, leading to a highly rigid membrane structure.
1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC): Contains multiple double bonds, resulting in a very fluid membrane structure.
Uniqueness of 181 (Delta9-Trans) PC: The presence of trans double bonds in 18:1 (Delta9-Trans) PC provides a unique combination of rigidity and stability, making it particularly useful for applications requiring stable lipid bilayers and enhanced drug delivery capabilities .
Biological Activity
1,2-Di-(9E-octadecenoyl)-sn-glycero-3-phosphocholine (DOPC) is a phospholipid that plays a significant role in various biological processes. Its unique structure, characterized by two unsaturated fatty acid chains, contributes to its fluidity and functionality in cellular membranes. This article explores the biological activity of DOPC, focusing on its applications in drug delivery systems, cellular interactions, and immunological implications.
DOPC is a synthetic phospholipid with the following chemical formula:
- Molecular Formula : C₄₄H₈₄N₁O₈P
- CAS Number : 4235-95-4
- Molecular Weight : 786.11 g/mol
1. Membrane Fluidity and Structure
DOPC is known for enhancing membrane fluidity due to its unsaturated fatty acid chains. This property is crucial for maintaining the integrity and functionality of cellular membranes. Studies have shown that DOPC can influence the phase behavior of lipid bilayers, promoting a more fluid state which is essential for membrane protein function and cell signaling pathways .
2. Drug Delivery Systems
DOPC is widely utilized in lipid nanoparticle formulations for drug delivery. Its ability to encapsulate hydrophobic drugs and facilitate their transport across biological membranes makes it an attractive candidate for therapeutic applications. For instance, DOPC has been used in the formulation of mRNA vaccines, where it aids in protecting the mRNA from degradation while promoting cellular uptake .
Application | Description |
---|---|
mRNA Vaccine Delivery | Enhances stability and delivery efficiency of mRNA into cells |
Liposomal Drug Formulations | Encapsulates hydrophobic drugs for targeted delivery |
Gene Therapy | Facilitates the transport of genetic material into target cells |
3. Immunogenicity and Inflammatory Response
Research indicates that DOPC can modulate immune responses. In particular, its incorporation into lipid nanoparticles has been shown to influence the immunogenicity of vaccines. The physicochemical properties of DOPC contribute to how the immune system recognizes and responds to the lipid formulations .
Case Study: Immunogenicity Assessment
In a study assessing lipid nanoparticles containing DOPC, researchers found that varying the lipid composition affected the immune response in vivo. The optimal formulation demonstrated enhanced antibody production against the target antigen, indicating that DOPC plays a pivotal role in vaccine efficacy .
4. Cellular Interactions
DOPC interacts with various cell types, influencing processes such as endocytosis and membrane fusion. Its presence in cellular membranes can affect signal transduction pathways, particularly those involved in inflammation and apoptosis .
Research Findings
Recent studies have highlighted several key findings regarding DOPC's biological activity:
- Lipid Nanoparticle Formulations : DOPC is often combined with other lipids such as cholesterol to enhance stability and improve drug delivery efficiency.
- Biocompatibility : DOPC has been shown to be biocompatible, making it suitable for use in biomedical applications without eliciting significant adverse reactions .
- Role in Disease Models : In models of disease such as cancer and viral infections, DOPC-containing formulations have demonstrated potential therapeutic benefits by improving drug delivery to affected tissues.
Properties
Molecular Formula |
C44H84NO8P |
---|---|
Molecular Weight |
786.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+/t42-/m1/s1 |
InChI Key |
SNKAWJBJQDLSFF-PKSSMFHRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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